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molecular formula C14H10O2 B8668198 3-Acetyldibenzofuran

3-Acetyldibenzofuran

Cat. No. B8668198
M. Wt: 210.23 g/mol
InChI Key: PAKCFVBCRFPHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04769387

Procedure details

To a magnetically stirred solution of aluminum chloride (40 g, 300 mmole) in nitroethane (220 mL) under dry nitrogen was added acetyl chloride (9.5 g, 120 mmole) at 0°-5° C. The solution was stirred for 15 min, then dibenzofuran (16.8 g, 100 mmole) was added slowly and the reaction turned deep yellow-green. After 45 min at 0°, the yellow-green suspension was added to a mixture of ice and 3N HCl. The mixture was extracted with ether (2×300 mL) and extracts were dried (Na2SO4), filtered and concentrated. The crude ketone, a light amber oil, was judged to be sufficiently pure by thin layer chromatography (TLC) to use
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[CH:9]1[C:17]2[C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[O:14][C:13]=2[CH:12]=[CH:11][CH:10]=1.Cl>[N+](CC)([O-])=O>[C:5]([C:20]1[CH:19]=[CH:18][C:16]2[C:17]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[O:14][C:15]=2[CH:21]=1)(=[O:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
nitroethane
Quantity
220 mL
Type
solvent
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 45 min at 0°
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×300 mL) and extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(=O)C=1C=CC2=C(OC3=C2C=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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